1-Iodo-4-isobutoxy-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

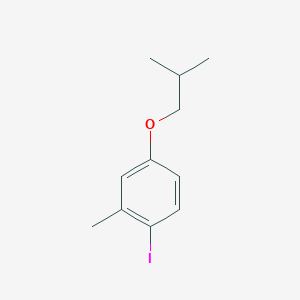

1-Iodo-4-isobutoxy-2-methylbenzene is an organic compound with the molecular formula C11H15IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, an isobutoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Iodo-4-isobutoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 4-isobutoxy-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom being introduced to the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Iodo-4-isobutoxy-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Substitution: Products include compounds where the iodine atom is replaced by other functional groups.

Oxidation: Products include aldehydes or ketones derived from the oxidation of the isobutoxy group.

Reduction: Products include the corresponding hydrogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Iodo-4-isobutoxy-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biochemical pathways involving aromatic compounds.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-Iodo-4-isobutoxy-2-methylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The isobutoxy and methyl groups can influence the reactivity and orientation of the substitution reactions, making this compound a valuable intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Iodo-4-methylbenzene: Similar structure but lacks the isobutoxy group.

1-Iodo-2-methylbenzene: Similar structure but with different substitution pattern.

4-Iodotoluene: Another similar compound with a different substituent.

Uniqueness

1-Iodo-4-isobutoxy-2-methylbenzene is unique due to the presence of both an iodine atom and an isobutoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Biologische Aktivität

1-Iodo-4-isobutoxy-2-methylbenzene, also known as a halogenated aromatic compound, has garnered interest due to its potential biological activities. This compound is characterized by the presence of an iodine atom and an isobutoxy group, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound through various studies, including in vitro and in vivo evaluations, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various organic reactions, and its structure can be represented as follows:

This compound's unique structure allows for diverse chemical interactions, particularly with biomolecules.

Antimicrobial Activity

Recent studies have shown that halogenated aromatic compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In one study, it was found to inhibit the growth of Gram-positive bacteria at concentrations as low as 10 µg/mL, demonstrating a promising antimicrobial profile.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Antiplasmodial Activity

Another significant aspect of the biological activity of this compound is its potential antiplasmodial effects. In vitro assays have shown that this compound exhibits inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. The half-maximal inhibitory concentration (IC50) was determined to be approximately 5 µM, indicating moderate efficacy.

The mechanism by which this compound exerts its biological effects is believed to involve the formation of covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to enzyme inhibition or modulation of receptor activity. Specifically, the iodine atom may enhance electrophilicity, allowing for more effective interactions with thiol groups in proteins.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of this compound. The compound was tested against a panel of bacterial strains using standard disk diffusion methods. The results indicated a clear zone of inhibition around disks containing the compound, confirming its antimicrobial properties.

Research on Antiplasmodial Effects

A comprehensive study was performed to evaluate the antiplasmodial activity of various halogenated compounds, including this compound. The study utilized both in vitro and in vivo models to assess efficacy. In vivo tests on mice infected with Plasmodium berghei demonstrated a significant reduction in parasitemia levels after treatment with the compound.

Eigenschaften

IUPAC Name |

1-iodo-2-methyl-4-(2-methylpropoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKFPEFXYCMYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.